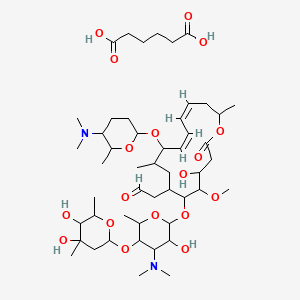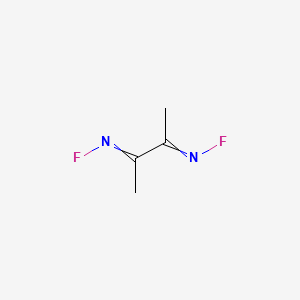
Zirconium96
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium-96 is a naturally occurring isotope of zirconium, represented by the symbol (^{96}\text{Zr}). It is one of the five stable isotopes of zirconium, comprising about 2.80% of natural zirconium . This isotope is notable for its extremely long half-life of approximately (2.0 \times 10^{19}) years, making it effectively stable for most practical purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium-96 can be isolated from natural zirconium through various separation techniques. One common method involves the use of gas centrifugation or laser isotope separation, which exploits the slight differences in mass between the isotopes to achieve separation .
Industrial Production Methods
In industrial settings, zirconium is typically extracted from zircon (zirconium silicate, ( \text{ZrSiO}_4 )) through a series of chemical processes. The zircon is first converted to zirconium dioxide (( \text{ZrO}_2 )) by heating it with chlorine and carbon. The zirconium dioxide is then reduced with magnesium in the Kroll process to produce metallic zirconium .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium-96, like other zirconium isotopes, undergoes various chemical reactions:
Oxidation: Zirconium reacts with oxygen to form zirconium dioxide (( \text{ZrO}_2 )), a highly stable compound.
Reduction: Zirconium can be reduced from its dioxide form using magnesium or calcium in high-temperature conditions.
Substitution: Zirconium forms halides when reacted with halogens.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Uses magnesium or calcium at high temperatures.
Substitution: Involves halogens like chlorine, bromine, or iodine, typically at elevated temperatures.
Major Products
Oxidation: Zirconium dioxide (( \text{ZrO}_2 ))
Reduction: Metallic zirconium
Substitution: Zirconium tetrachloride (( \text{ZrCl}_4 )), zirconium tetrabromide (( \text{ZrBr}_4 )), zirconium tetraiodide (( \text{ZrI}_4 )).
Applications De Recherche Scientifique
Zirconium-96 has several applications in scientific research:
Mécanisme D'action
The mechanism by which zirconium-96 exerts its effects is primarily related to its physical and chemical properties:
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium-90: Another stable isotope of zirconium, comprising about 51.5% of natural zirconium.
Zirconium-91: A stable isotope with a natural abundance of 11.2%.
Zirconium-92: A stable isotope with a natural abundance of 17.1%.
Zirconium-94: A stable isotope with a natural abundance of 17.4%.
Uniqueness of Zirconium-96
Zirconium-96 is unique among these isotopes due to its extremely long half-life and its role in double beta decay studies. This makes it particularly valuable in nuclear physics research, where it helps scientists probe the fundamental properties of neutrinos and other subatomic particles .
Propriétés
Numéro CAS |
15691-06-2 |
|---|---|
Formule moléculaire |
C7H7ClN2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




